2-(2,5-二氧代-2,5-二氢-1H-吡咯-1-基)-6-苯基-4,5,6,7-四氢-1-苯并噻吩-3-腈

描述

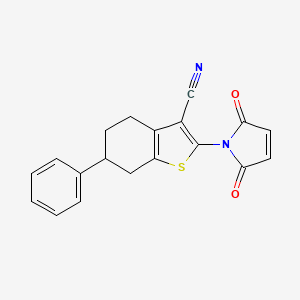

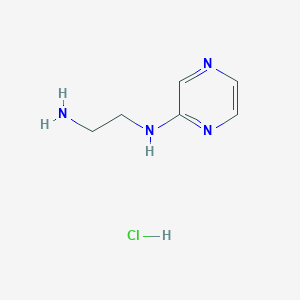

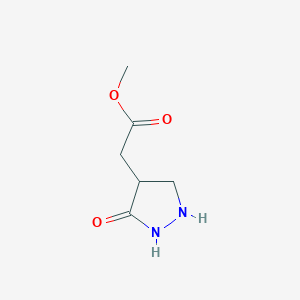

The compound contains a pyrrole ring, which is a five-membered aromatic heterocycle, like the indole and pyridine rings . The pyrrole ring is present in many important natural products, such as heme. The compound also contains a benzothiophene ring, which is a polycyclic aromatic compound that is a fusion of benzene and thiophene .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrole ring, possibly through a Paal-Knorr synthesis or similar method, and the formation of the benzothiophene ring, possibly through a cyclization reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrole and benzothiophene rings, with various substituents. The exact structure would depend on the positions and identities of these substituents .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the aromatic rings, which can participate in electrophilic aromatic substitution reactions, and the nitrile group, which can undergo various reactions such as hydrolysis, reduction, and nucleophilic addition .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some general predictions can be made based on its functional groups. For example, the nitrile group is polar, which would increase the compound’s polarity and potentially its solubility in polar solvents .科学研究应用

Pharmaceutical Research: Anticancer Properties

Maleimides, which are structurally related to the compound , have been shown to possess anticancer properties . The biogenic imide group ensures high biological activity, making them suitable for the development of antitumor drugs. They can inhibit various proteins, including enzymes like cyclooxygenase and kinase, which are crucial in cell signaling and cancer progression .

Neurological Studies: Anticonvulsant Potential

Research indicates that derivatives of pyrrolidine diones, which share a similar core structure with the compound, interact with voltage-gated sodium channels and calcium channels . These interactions are significant in neurological disorders, suggesting potential applications in the development of anticonvulsant medications.

Material Science: Graphene Functionalization

Maleimides have been designed to self-assemble and react with graphene, acting as dienophiles . This property is essential for the chemical functionalization of graphene, which is pivotal for its practical applications in electronics and material sciences.

Biochemistry: Protein Crosslinking

The maleimide group is known for its reactivity with thiolic functions, making it a valuable tool for protein crosslinking and labeling . This application is crucial in studying protein interactions and functions.

Chemotherapy: Drug Conjugates

Maleimides are used in the development of antibody-drug conjugates (ADCs) for targeted chemotherapy . They allow for the site-selective attachment of cytotoxic drugs to antibodies, directing the therapy to cancer cells while sparing healthy tissues.

Polymer Chemistry: Curing Agents and Polymerization

Maleimides serve as curing agents in epoxy resins and reagents for radical polymerizations . Their unsaturated cycle is a starting point for obtaining synthetic compounds in organic and macromolecular chemistry.

Antimicrobial Research: Antibacterial and Antiviral Activities

Sulfonamide derivatives, which can be synthesized from compounds similar to the one , exhibit a wide range of biological activities, including antibacterial and antiviral effects . They have been used in the treatment of various infections and continue to be relevant in the search for new antimicrobial agents.

Anti-inflammatory and Analgesic Development

The related sulfonamide structures have been clinically used as anti-inflammatory and analgesic agents . Their ability to modulate inflammatory responses makes them candidates for the development of new treatments for conditions like arthritis and pain management.

作用机制

安全和危害

未来方向

属性

IUPAC Name |

2-(2,5-dioxopyrrol-1-yl)-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O2S/c20-11-15-14-7-6-13(12-4-2-1-3-5-12)10-16(14)24-19(15)21-17(22)8-9-18(21)23/h1-5,8-9,13H,6-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUWZLAKOOZBZCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1C3=CC=CC=C3)SC(=C2C#N)N4C(=O)C=CC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-fluorophenyl)methyl]oxan-4-amine](/img/structure/B1452230.png)

![2-{[(4-Chlorophenyl)methyl]sulfanyl}ethan-1-amine hydrochloride](/img/structure/B1452239.png)

![Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B1452246.png)

![(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetic acid](/img/structure/B1452247.png)

![1-[1-(2-Methoxyethyl)piperidin-3-YL]-N-methylmethanamine](/img/structure/B1452249.png)

![1-(3,4-Difluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1452252.png)